molecular formula C12H17NO2 B2874294 (2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine CAS No. 161364-83-6

(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine

Cat. No.: B2874294
CAS No.: 161364-83-6
M. Wt: 207.273
InChI Key: RKGKCHBDKRVJAV-SNVBAGLBSA-N
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Description

(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine is a chiral compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and ®-2-chloromethylpyrrolidine.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where 2-methoxyphenol reacts with ®-2-chloromethylpyrrolidine in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

    Purification: The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to scale up the production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrrolidine ring, potentially converting it into a more saturated ring system.

    Substitution: The methoxyphenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of more saturated pyrrolidine derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the methoxyphenoxy group.

Scientific Research Applications

(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

    1-Methyl-2-pyrrolidinone: A structurally similar compound with a pyrrolidinone ring instead of a pyrrolidine ring.

    2-Pyrrolidinone: Another related compound with a simpler structure lacking the methoxyphenoxy group.

Uniqueness: (2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine is unique due to its chiral nature and the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-6-2-3-7-12(11)15-9-10-5-4-8-13-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGKCHBDKRVJAV-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC[C@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161364-83-6
Record name (2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine
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